3-chloro-N-[2-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[2-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide is a synthetic organic compound known for its unique chemical structure and properties This compound belongs to the class of benzothiophenes, which are sulfur-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-1-(trifluoromethyl)benzene, with sulfur sources under high-temperature conditions.
Introduction of Chloro and Carboxamide Groups: The chloro group can be introduced via a halogenation reaction using reagents like thionyl chloride. The carboxamide group is then formed through an amidation reaction, typically using an amine and a carboxylic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine under suitable conditions.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like sodium azide or thiourea can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-chloro-N-[2-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. The presence of the trifluoromethyl group often enhances the bioactivity and metabolic stability of the compound, making it a candidate for drug development. Studies may focus on its effects on specific biological targets, such as enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, such as fungicides or herbicides, due to its potential activity against various pests and pathogens. Its stability and reactivity also make it suitable for use in specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the benzothiophene core provides a rigid scaffold for interaction with the target.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-[2-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide: shares similarities with other benzothiophene derivatives, such as:
Uniqueness
The presence of both the chloro and trifluoromethyl groups in This compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These features can enhance its performance in various applications, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C16H9ClF3NOS |
---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
3-chloro-N-[2-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H9ClF3NOS/c17-13-9-5-1-4-8-12(9)23-14(13)15(22)21-11-7-3-2-6-10(11)16(18,19)20/h1-8H,(H,21,22) |
InChI Key |
OOABMTKZSWRMBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=CC=C3C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.